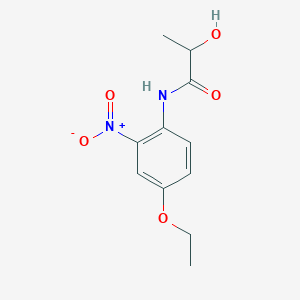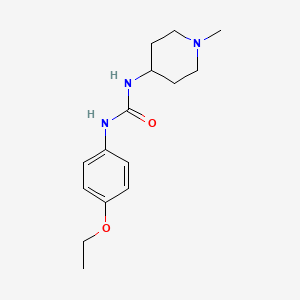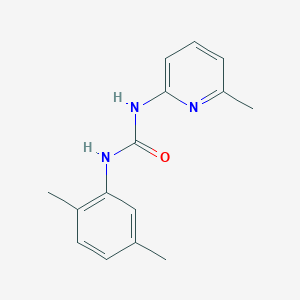
N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPC belongs to the class of piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves its ability to inhibit the reuptake of serotonin and norepinephrine in the brain. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to increased neurotransmission. This increased neurotransmission has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter reuptake, this compound has been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. This compound has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for serotonin and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the efficacy and safety of this compound in human clinical trials. Another area of interest is the role of this compound in modulating ion channel activity and its potential use in the treatment of neurological disorders such as epilepsy. Finally, further studies are needed to explore the potential antioxidant and anti-inflammatory properties of this compound and their potential use in the treatment of various diseases.
合成法
The synthesis of N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 4-ethylbenzoyl chloride with 2-pyridinecarboxylic acid, followed by the reaction with piperazine. The resulting compound is then purified through recrystallization to obtain pure this compound. The chemical structure of this compound is shown below:
科学的研究の応用
N-(4-ethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent inhibitor of serotonin and norepinephrine reuptake, making it a potential candidate for the treatment of depression and anxiety disorders. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models.
特性
IUPAC Name |
N-(4-ethylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-2-15-6-8-16(9-7-15)20-18(23)22-13-11-21(12-14-22)17-5-3-4-10-19-17/h3-10H,2,11-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHZFLBSOVBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5264586.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]acetamide](/img/structure/B5264591.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5264604.png)
![N-(1,4-dimethylpentyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5264608.png)


![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5264644.png)

![5-(4-bromophenyl)-3-[2-(4-bromophenyl)vinyl]-1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5264652.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5264653.png)

![N-cyclopropyl-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5264661.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)isonicotinamide](/img/structure/B5264670.png)
![N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5264678.png)
